molecular formula C15H25ClN2O2 B7791145 Tetracaine hydrochloride CAS No. 53762-93-9

Tetracaine hydrochloride

Cat. No.: B7791145
CAS No.: 53762-93-9
M. Wt: 300.82 g/mol
InChI Key: PPWHTZKZQNXVAE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetracaine hydrochloride primarily targets voltage-gated sodium channels in nerve fibers . These channels play a crucial role in the initiation and conduction of neuronal impulses .

Mode of Action

This compound acts by blocking these sodium ion channels . This blockade prevents the propagation of action potentials, thereby inhibiting the transmission of nerve impulses . At low concentrations, tetracaine causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium ion channels, this compound disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials . This disruption effectively numbs the area, providing local anesthesia .

Pharmacokinetics

This compound is characterized by rapid onset and prolonged duration of action . The onset of action is within 30 seconds, and the duration is prolonged, lasting up to two or three hours or longer . This compound is metabolized in the liver and detoxified by plasma esterases to aminobenzoic acid and diethylaminoethanol . It is excreted principally in the urine .

Result of Action

The primary result of this compound’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, this compound effectively numbs the area of application, preventing the sensation of pain . This makes it useful for procedures requiring local analgesia, such as eye and skin procedures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the degree of vasodilation produced by the local anesthetic can affect the rate of absorption and the duration of action . Greater vasodilation can lead to faster absorption and a shorter duration of action . Furthermore, the pH of the environment can influence the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Tetracaine hydrochloride acts by blocking voltage-gated sodium channels in nerve fibers to prevent action potential propagation, thereby inducing anesthesia . It interacts with these proteins, altering their function and leading to a decrease in nerve impulse conduction .

Cellular Effects

This compound has been shown to have cytotoxic effects on human corneal epithelial cells in vitro . It causes dose- and time-dependent morphological abnormality and viability decline in these cells . Furthermore, it has been found to induce phosphatidylserine externalization, DNA fragmentation, and ultrastructural abnormality in cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the function of calcium release channels (ryanodine receptors) that control the release of calcium from intracellular stores . At low concentrations, this compound causes an initial inhibition of spontaneous calcium release events, while at high concentrations, it blocks release completely .

Temporal Effects in Laboratory Settings

This compound is rapidly hydrolyzed in the plasma . The product’s stability and degradation over time have been studied, and it has been found that one pre-formulation showed phase-separation after 4 months .

Dosage Effects in Animal Models

In animal models, the acute oral toxicity of this compound was found to be moderate. After intravenous administration, it was highly toxic . The acute intravenous LD50 values ranged from 6.6-7.3 mg/kg bw in mice to 4.5 mg/kg bw in rats .

Metabolic Pathways

This compound is rapidly hydrolyzed by plasma esterases to the following primary metabolites: para-aminobenzoic acid and diethylaminoethanol . The activity of both metabolites is unspecified .

Transport and Distribution

This compound is rapidly absorbed following mucosal and parenteral administration . It is also well absorbed after tracheal instillation . This compound is widely distributed in the body .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with voltage-gated sodium channels and calcium release channels, which are located in the cell membrane and endoplasmic reticulum, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetracaine hydrochloride is synthesized through a series of chemical reactions involving the esterification of p-aminobenzoic acid with 2-dimethylaminoethanol. The resulting ester is then reacted with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability for pharmaceutical use .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

Properties

IUPAC Name

2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWHTZKZQNXVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-24-6 (Parent)
Record name Tetracaine hydrochloride [USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6042448
Record name Tetracaine hydrochloride
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Molecular Weight

300.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533049
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

136-47-0, 53762-93-9
Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viractin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Record name Tetracaine hydrochloride
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Record name TETRACAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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